9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
説明
9-(4-Ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a purino-pyrimidine hybrid compound characterized by a bicyclic core structure with substitutions at positions 1, 3, and 7. This compound’s unique substitution pattern differentiates it from analogs in its class, which often feature variations in alkyl chain length, aryl substituents, or heteroatom placement .
特性
IUPAC Name |
9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-4-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-6-13-24(16)19)14-7-9-15(10-8-14)28-5-2/h4,7-10H,1,5-6,11-13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADDCROCJHXFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione , with the molecular formula and a molecular weight of approximately 381.436 g/mol, is a purine derivative notable for its potential biological activities. This compound is characterized by its unique structure that includes a fused purino[7,8-a]pyrimidine core and various functional groups that may interact with biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanism involves binding to enzymes or receptors, potentially altering their activity and modulating various signaling pathways. This interaction can lead to significant biological effects, including cytotoxicity against tumor cells and inhibition of macromolecular synthesis.
Cytotoxicity Studies
Recent research has indicated that derivatives of purine compounds, similar to 9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, exhibit potent cytotoxic effects against various tumor cell lines. For example, studies on related compounds have shown that they can inhibit the incorporation of nucleotides into DNA at low concentrations (IC50 values around 0.5 µM) . This suggests that the compound may also possess similar properties.
Pharmacological Profiles
The pharmacological profile of 9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione includes:
- Antitumor Activity : Preliminary studies indicate potential effectiveness against various cancer cell lines.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes.
Comparative Biological Activity
Study on Cytotoxic Effects
A study published in PubMed investigated the cytotoxic effects of various substituted purines on HeLa cells. The findings revealed that certain structural modifications significantly enhanced cytotoxicity and inhibited macromolecular synthesis. The structure–activity relationship indicated that the presence of specific functional groups was crucial for increased efficacy .
In Vivo Studies
While in vitro studies provide valuable insights into the biological activity of the compound, in vivo studies are essential for understanding its therapeutic potential. Current research is ongoing to evaluate the pharmacokinetics and pharmacodynamics of this compound in animal models.
類似化合物との比較
9-(4-Ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Key Differences: Position 3 substituent: 4-methylbenzyl (aromatic, bulky) vs. prop-2-enyl (linear, unsaturated). Ethoxyphenyl at position 9 is retained, suggesting similar hydrophobic interactions.
9-(4-Methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Key Differences :
- Position 9 substituent: Methoxyphenyl (smaller alkoxy group) vs. ethoxyphenyl (longer chain, higher lipophilicity).
- Position 3 substituent: Pentyl (flexible, saturated) vs. prop-2-enyl (rigid, unsaturated).
- Additional methyl group at position 7 may influence conformational stability.
1-Methyl-9-(4-methylbenzyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Key Differences: Position 9 substituent: 4-methylbenzyl (non-polar) vs. ethoxyphenyl (polarizable ether). Position 3 substituent: Absent (unsubstituted) vs. prop-2-enyl. Simplified structure may reduce metabolic stability compared to the target compound.
Comparative Analysis Table
Table 1. Structural and Functional Comparison of Purino-Pyrimidine Derivatives
Hypothesized Pharmacological Implications
- Ethoxyphenyl vs. Methoxyphenyl : The ethoxy group’s longer alkyl chain may improve blood-brain barrier penetration compared to methoxy .
- Prop-2-enyl vs. Pentyl : The allyl group’s rigidity could enhance selectivity for sterically constrained binding pockets, whereas pentyl’s flexibility may favor entropic gains in hydrophobic interactions.
- Substituent Absence (Position 3) : Unsubstituted derivatives (e.g., ) likely exhibit reduced potency due to lack of critical interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
